

# Application Notes and Protocols for the Spectroscopic Analysis of Diolmycin B2

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## Compound of Interest

Compound Name: *Diolmycin B2*

Cat. No.: *B1248006*

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These application notes provide a comprehensive overview of the spectroscopic techniques and protocols for the structure elucidation of **Diolmycin B2**, a natural product with potential therapeutic applications. The methodologies and representative data presented herein are intended to serve as a guide for the analysis of **Diolmycin B2** and other similar small molecules.

## Introduction

**Diolmycin B2**, a member of the diolmycin family of compounds, was first isolated from *Streptomyces* sp. WK-2955.[1] Early spectroscopic analysis established its structure as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[2] The accurate and unambiguous determination of its chemical structure is a prerequisite for further investigation into its biological activity, mechanism of action, and potential for drug development.

This document outlines the application of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, for the complete structure elucidation of **Diolmycin B2**. Detailed experimental protocols and representative data are provided to facilitate the replication of these methods in a laboratory setting.

## Spectroscopic Data Summary

The following table summarizes the representative spectroscopic data for **Diolmycin B2**. This data is compiled based on the known structure and typical values for analogous compounds, and serves as a reference for experimental verification.

Technique	Parameter	Representative Value
HR-ESI-MS	Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>4</sub>
Calculated m/z [M+H] <sup>+</sup>	275.1283	
Observed m/z [M+H] <sup>+</sup>	275.1280	
<sup>1</sup> H NMR	δ (ppm)	See Table 2
<sup>13</sup> C NMR	δ (ppm)	See Table 2
UV-Vis	λ <sub>max</sub> (nm)	225, 278
IR	ν (cm <sup>-1</sup> )	3350 (br), 2920, 1610, 1515, 1230, 830

Table 1: Summary of Representative Spectroscopic Data for **Diolmycin B2**.

Position	<sup>1</sup> H NMR (δ, ppm, multiplicity, J in Hz)	<sup>13</sup> C NMR (δ, ppm)
1/4	2.75 (dd, 13.5, 8.5, 2H)	41.5
2/3	3.80 (m, 2H)	74.0
1'/1"	-	130.0
2'/2", 6'/6"	7.05 (d, 8.5, 4H)	130.5
3'/3", 5'/5"	6.70 (d, 8.5, 4H)	115.0
4'/4"	-	156.0
OH (phenolic)	9.20 (s, 2H)	-
OH (alcoholic)	4.50 (d, 4.0, 2H)	-

Table 2: Representative <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Diolmycin B2**.

## Experimental Protocols

### High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the elemental composition and exact mass of **Diolmycin B2**.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

Protocol:

- Sample Preparation: Dissolve approximately 1 mg of purified **Diolmycin B2** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup:
  - Ionization Mode: Positive ion mode is typically used for this class of compounds.
  - Capillary Voltage: ~3.5 kV
  - Source Temperature: ~120 °C
  - Desolvation Gas Flow: Set according to instrument specifications.
  - Mass Range: Scan from m/z 100 to 1000.
- Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire data in high-resolution mode.
- Data Analysis: Process the acquired spectrum to determine the accurate mass of the protonated molecule  $[\text{M}+\text{H}]^+$ . Use the instrument's software to calculate the elemental composition based on the measured m/z value.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and stereochemistry of **Diolmycin B2**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

#### Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Diolmycin B2** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>).
- <sup>1</sup>H NMR:
  - Acquire a standard one-dimensional proton NMR spectrum.
  - Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse width.
- <sup>13</sup>C NMR:
  - Acquire a proton-decoupled carbon-13 NMR spectrum.
  - Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse width.
- 2D NMR (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
  - Utilize standard instrument parameters for these experiments.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores in the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

#### Protocol:

- Sample Preparation: Prepare a dilute solution of **Diolmycin B2** in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance below 1.0.

- Data Acquisition: Scan the sample from 200 to 400 nm, using the solvent as a blank.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Infrared (IR) Spectroscopy

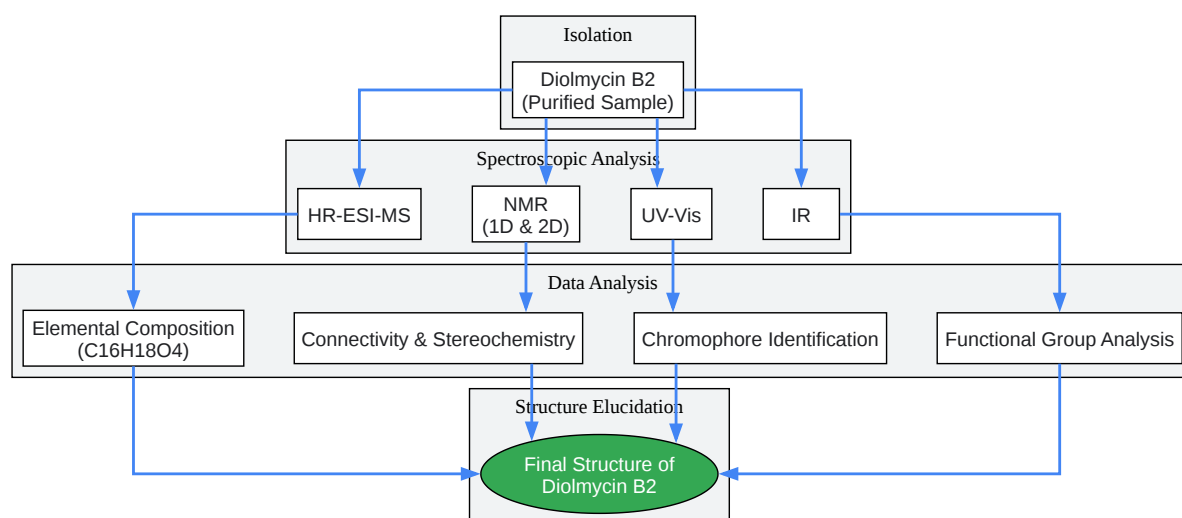
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Protocol:

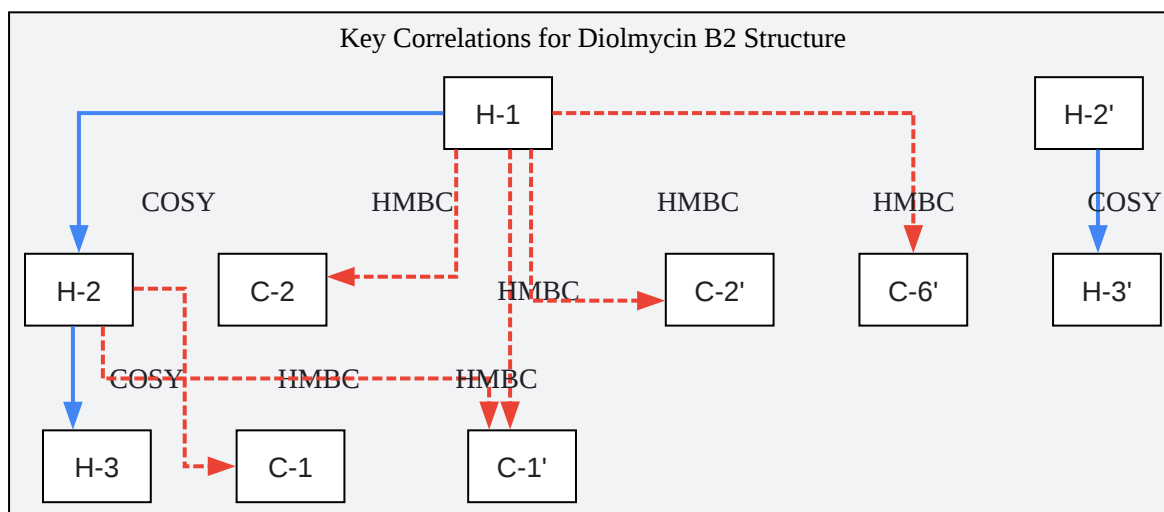
- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or prepare a KBr pellet containing a small amount of the sample.
- Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), aromatic C-H, and C=C bonds.

## Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **Diolmycin B2**.



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Caption: Key COSY and HMBC correlations for the structure of **Diolmycin B2**.

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## References

- 1. rsc.org [rsc.org]
- 2. Diolmycins, new anticoccidial agents produced by *Streptomyces* sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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